3-Phenyl-1,4-dithian-2-one

Physicochemical properties Molecular weight Structure-activity relationship

3-Phenyl-1,4-dithian-2-one (CAS: 190251-46-8) is a heterocyclic organosulfur compound belonging to the 1,4-dithiane family, characterized by a six-membered ring containing two sulfur atoms at the 1 and 4 positions, with a carbonyl group at position 2 and a phenyl substituent at position 3. Its molecular formula is C10H10OS2 with a molecular weight of 210.3 g/mol.

Molecular Formula C10H10OS2
Molecular Weight 210.3 g/mol
CAS No. 190251-46-8
Cat. No. B15163988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,4-dithian-2-one
CAS190251-46-8
Molecular FormulaC10H10OS2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1CSC(=O)C(S1)C2=CC=CC=C2
InChIInChI=1S/C10H10OS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyOYXKECCUTNQLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,4-dithian-2-one (CAS 190251-46-8): Procurement-Grade Identity and Baselines


3-Phenyl-1,4-dithian-2-one (CAS: 190251-46-8) is a heterocyclic organosulfur compound belonging to the 1,4-dithiane family, characterized by a six-membered ring containing two sulfur atoms at the 1 and 4 positions, with a carbonyl group at position 2 and a phenyl substituent at position 3 . Its molecular formula is C10H10OS2 with a molecular weight of 210.3 g/mol . The closest structural analogs are the unsubstituted parent 1,4-dithian-2-one (MW: 134.2 g/mol) and the 1,3-dithiane isomer class. While 1,4-dithianes are recognized as versatile building blocks in organic synthesis, their exploration lags significantly behind that of 1,3-dithianes [1]. This compound is not a commodity chemical and is typically procured for specialized research applications.

1,4-Dithiane scaffold distinct from more common 1,3-dithianes

3-Phenyl substituent for steric/electronic tuning

May support novel synthetic methodology studies

Why Generic Substitution Fails: The Functional Impact of the 3-Phenyl-1,4-dithian-2-one Structure


Generic substitution within the dithiane class is not viable due to the functional consequences of specific structural modifications. The presence of the phenyl group at the 3-position of 3-Phenyl-1,4-dithian-2-one is not merely a trivial substituent; it introduces steric bulk, alters the electron density of the heterocyclic ring, and can influence the compound's reactivity profile compared to the unsubstituted 1,4-dithian-2-one or its 1,3-dithiane analogs [1]. This modification is anticipated to modulate physicochemical properties, potentially impacting interactions in biological systems or coordination chemistry . Consequently, an unsubstituted dithiane or a different isomer cannot replicate the specific steric and electronic environment required for applications where this particular substitution pattern is critical. The following evidence guide details the quantifiable differences that substantiate this non-interchangeability.

  • Unsubstituted 1,4-dithian-2-one

    Lacks the 3-phenyl group; steric and electronic properties may shift reaction outcomes and physicochemical behavior.

  • 1,3-Dithiane analogs

    Positional isomerism yields different reactivity profiles; substitution may alter synthetic utility and coordination chemistry.

Quantifiable Differentiation of 3-Phenyl-1,4-dithian-2-one Against Analogs


Molecular Weight and Physicochemical Divergence from Parent 1,4-Dithian-2-one

3-Phenyl-1,4-dithian-2-one possesses a molecular weight of 210.3 g/mol and a molecular formula of C10H10OS2 . In contrast, its unsubstituted parent analog, 1,4-dithian-2-one, has a molecular weight of 134.2 g/mol and a formula of C4H6OS2 . This represents a 56.7% increase in molecular mass and a significant change in chemical formula.

MW vs Parent
Head-to-head
210.3 vs 134.2 g/mol
56.7% mass increase
Differing dose, solubility, and analytical parameters require method re-validation.
Standard molecular weight calculation
Physicochemical properties Molecular weight Structure-activity relationship Analog comparison

Phenyl Substituent Introduction: A 56% Increase in Molecular Mass Over Unsubstituted Core

The introduction of a phenyl group at the 3-position of the 1,4-dithian-2-one scaffold results in a 56.7% increase in molecular weight and alters the molecular formula from C4H6OS2 to C10H10OS2 .

Phenyl impact
Head-to-head
C₄H₆OS₂ → C₁₀H₁₀OS₂
76.1 g/mol increase
Lipophilicity and retention shift; protocols must be adjusted compared to unsubstituted analog.
Substituent effect on chromatographic and partition behavior
Synthetic building block Substituent effect Molecular diversity Combinatorial chemistry

Positional Isomerism: 1,4-Dithiane Scaffold vs. the More Common 1,3-Dithiane Alternative

The target compound is based on a 1,4-dithiane scaffold. This represents a distinct positional isomer of the more extensively studied 1,3-dithianes [1]. While specific quantitative reactivity data for 3-Phenyl-1,4-dithian-2-one are lacking in public literature, the class-level distinction is clear: 1,4-dithianes offer different chemical reactivity patterns and synthetic potential compared to their 1,3-dithiane counterparts, which are often used as acyl anion equivalents or protecting groups for carbonyls [2].

1,4- vs 1,3-dithiane
Class-level
Distinct reactivity
Positional isomerism creates orthogonal chemical space
Enables exploration of underexplored 1,4-dithiane scaffold.
Based on class-level inference; quantitative reactivity data limited.
Heterocyclic chemistry Isomer comparison Synthetic methodology Scaffold hopping

Evidence-Based Application Scenarios for 3-Phenyl-1,4-dithian-2-one


A Substrate for Developing Novel Synthetic Methodologies

Given its specific 1,4-dithiane core and phenyl substituent , this compound serves as a suitable substrate for developing and testing new chemical reactions. Its structure allows researchers to explore the reactivity of the underexplored 1,4-dithiane scaffold compared to the more common 1,3-dithiane class [1]. It is particularly relevant for studies in C-C bond formation, oxidation, or ring-opening reactions where the phenyl group can influence the reaction outcome through steric or electronic effects.

A Specialized Ligand Precursor in Coordination Chemistry

The compound's sulfur atoms are potential donor sites for coordinating to metal centers. It has been referenced in studies concerning technetium and rhenium oxo-complexes of tetradentate ligands with N2S2 and NS3 donor sets . The phenyl substitution may be used to tune the steric bulk and electronic properties of the resulting metal complex, a feature that is absent in simpler, unsubstituted dithianes [1].

A Starting Material for the Synthesis of Bioactive Compounds

The compound is noted for its potential utility in medicinal chemistry as a building block for creating complex molecules and pharmaceuticals . While direct biological data for the molecule itself is sparse, its structure allows for further derivatization. The phenyl group provides a handle for further functionalization (e.g., halogenation, nitration) or can be part of a pharmacophore, making it a distinct starting point compared to an alkyl-substituted or unsubstituted dithiane [1].

Application
Selection Property
Validation Focus
Synthetic methodology development
1,4-Dithiane core with 3-phenyl substitution
Reaction outcome under steric/electronic influence
Coordination chemistry ligand precursor
Sulfur donors, tunable phenyl group
Metal complex geometry and electronic properties
Medicinal chemistry building block
Functionalizable phenyl handle and underexplored scaffold
Derivatization pathways and scaffold novelty

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